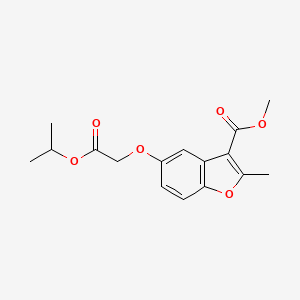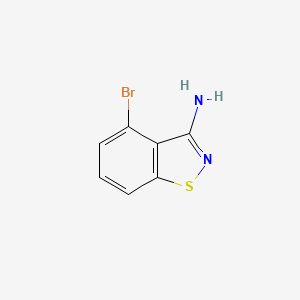
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El motivo benzhidrilo, presente en este compuesto, es fundamental en medicamentos como antihistamínicos, agentes antihipertensivos y medicamentos antialérgicos .
- Los derivados de piperazina, como este compuesto, exhiben alta afinidad por los receptores y se consideran estructuras privilegiadas. Se encuentran en agentes antifúngicos, antibacterianos, antimaláricos, antipsicóticos y antidepresivos .
- Notablemente, las piperazinas demuestran actividad antitumoral contra varios cánceres, incluidos los tumores de colon, próstata, mama, pulmón y leucemia .
- Las piperazinas, incluido este derivado, impactan la neurotransmisión dopaminérgica y poseen propiedades vasodilatadoras y potenciadoras del flujo sanguíneo cerebral .
- Los investigadores exploran su potencial en trastornos del SNC debido a sus diversas acciones farmacológicas .
- Los anillos de piperazina y sus derivados sirven como materias primas para el endurecimiento de resinas epoxi, inhibidores de la corrosión, insecticidas, aceleradores de caucho, catalizadores de uretano y antioxidantes .
- El grupo sulfonilo en este compuesto recuerda a los fármacos sulfonamida (comúnmente conocidos como "fármacos sulfa"), que revolucionaron la medicina allanando el camino para los antibióticos .
- La estructura cristalina y molecular de 1-benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine se ha analizado mediante difracción de rayos X. Cristaliza en el grupo espacial monoclínico C2/c, con una conformación de silla para el anillo de piperazina y una geometría tetraédrica distorsionada alrededor del átomo de azufre .
- El compuesto se sintetiza mediante sustitución nucleofílica de 1-benzhydryl piperazine con 2-nitrobenzenesulfonyl cloruro. La caracterización espectroscópica confirma su identidad .
Química Medicinal y Desarrollo de Fármacos
Neurofarmacología e Investigación del Sistema Nervioso Central (SNC)
Aplicaciones Industriales
Química de las Sulfonamidas
Cristalografía y Estudios Estructurales
Síntesis Química y Caracterización
Mecanismo De Acción
Target of Action
It’s known that the piperazine nucleus, a fundamental component of this compound, is capable of binding to multiple receptors with high affinity . This makes it a privileged structure in drug discovery, found in various biologically active compounds across different therapeutic areas .
Mode of Action
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure of the compound reveals that the piperazine ring is in a chair conformation, and the geometry around the S atom is distorted tetrahedral .
Biochemical Pathways
Compounds with a piperazine nucleus are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .
Result of Action
It’s known that derivatives of piperazine possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .
Análisis Bioquímico
Biochemical Properties
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. The piperazine nucleus in this compound is known for its high affinity for binding to multiple receptors . This binding capability allows this compound to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. Additionally, the benzhydryl group can interact with histamine receptors, making it a potential candidate for anti-histamine applications .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered cell signaling pathways . Furthermore, this compound has been observed to affect gene expression by binding to transcription factors, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, inhibiting their activity . Additionally, it can activate certain receptors by binding to their ligand-binding domains, leading to downstream signaling events . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained biochemical effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as anti-inflammatory and anti-histamine properties . At higher doses, toxic or adverse effects can occur. These effects include hepatotoxicity and nephrotoxicity, which are dose-dependent . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Propiedades
IUPAC Name |
1-benzhydryl-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-26(28)21-13-7-8-14-22(21)31(29,30)25-17-15-24(16-18-25)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCSWBQOYCSKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2540890.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)

![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)


![2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2540903.png)

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)

